Dipropyl tetrasulfide

Description

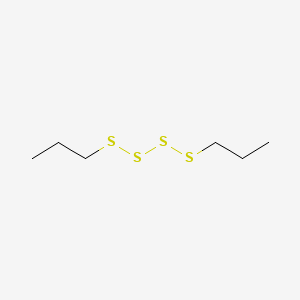

Structure

3D Structure

Properties

IUPAC Name |

1-(propyltetrasulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S4/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGKILUTIBVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200656 | |

| Record name | Dipropyl tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52687-98-6 | |

| Record name | Dipropyl tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52687-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl tetrasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052687986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5ZTZ4GX48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Chemistry of Dipropyl Tetrasulfide

Classical and Established Synthetic Routes for Aliphatic Polysulfides

The traditional synthesis of dipropyl tetrasulfide and related aliphatic polysulfides relies on well-established reactions that have been refined over time. These methods often involve the direct reaction of sulfur with appropriate propyl-containing precursors or the use of polysulfide salts.

One of the foundational methods for synthesizing dipropyl tetrasulfide involves the reaction of a propyl halide with a sodium polysulfide solution. For instance, propyl chloride can be reacted with sodium tetrasulfide (Na₂S₄). This reaction proceeds via nucleophilic substitution where the tetrasulfide anion (S₄²⁻) displaces the chloride ion.

Another common approach is the reaction of propyl mercaptan (propanethiol) with sulfur monochloride (S₂Cl₂). In this method, a solution of propyl mercaptan and a base like pyridine (B92270) in an anhydrous ether is treated with sulfur monochloride at low temperatures (e.g., -78°C). nih.gov The pyridine acts as a scavenger for the HCl produced during the reaction.

Furthermore, dipropyl disulfide can be reacted with elemental sulfur under controlled temperature conditions (e.g., 60–80°C) in an inert solvent like hexane (B92381) to yield dipropyl tetrasulfide. This method represents a direct sulfur insertion into the disulfide bond.

The use of phase-transfer catalysis has also been employed to facilitate the synthesis of symmetrical polysulfides. nitrkl.ac.inakjournals.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction between an aqueous solution of sodium polysulfide and an organic phase containing the alkyl halide, improving reaction rates and yields. akjournals.com

Table 1: Comparison of Classical Synthetic Routes for Dipropyl Tetrasulfide

| Reaction | Reactants | Typical Conditions | Reported Yield | Key Considerations |

| Nucleophilic Substitution | Propyl chloride, Sodium tetrasulfide | Anhydrous ethanol (B145695), 55°C | >85% | Requires stringent moisture control. |

| Thiol Condensation | Propyl mercaptan, Sulfur monochloride | Anhydrous diethyl ether, Pyridine, -78°C nih.gov | - | Requires low temperatures and handling of corrosive S₂Cl₂. |

| Sulfur Insertion | Dipropyl disulfide, Elemental sulfur | Hexane, 60-80°C | - | Direct and atom-economical. |

| Phase-Transfer Catalysis | Propyl bromide, Sodium polysulfide | Dichloromethane (B109758)/Water, TBAB catalyst akjournals.com | Variable, produces a mixture of polysulfides akjournals.com | Improves reaction between phases. |

Reaction Kinetics and Thermodynamic Considerations in Polysulfide Bond Formation

The formation of the tetrasulfide linkage is governed by specific kinetic and thermodynamic principles. The reaction of disulfides with sulfide (B99878) is a complex, multi-step process. cmu.edu Kinetic studies on the reduction of disulfides by sulfide have shown that the process can be kinetically driven and may proceed through persulfide intermediates. rsc.org The rate of these reactions is highly dependent on the specific disulfide and the reaction conditions. cmu.edu For instance, the bimolecular reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfide has a second-order rate constant of 889 ± 12 M⁻¹s⁻¹ at pH 7.4. rsc.org

The stability of the S-S bond decreases as the number of sulfur atoms in the chain increases, making tetrasulfides more susceptible to homolytic cleavage than trisulfides or disulfides. rsc.org This is attributed to the lower bond dissociation energy of the central S-S bond in the tetrasulfide chain. The thermodynamic stability of polysulfides is also influenced by the solvent environment. iupac.org

The kinetics of thiol-disulfide exchange are significantly influenced by the pKa of the thiols involved. nih.gov The deprotonated thiolate anion is the active nucleophile that attacks the disulfide bond. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of dipropyl tetrasulfide synthesis can be significantly influenced by optimizing various reaction parameters.

Temperature: In the synthesis of aromatic tetrasulfides from thiols and sulfur monochloride, temperature control is crucial. nih.gov For the reaction of propyl chloride with sodium polysulfide, a temperature of around 55°C is maintained. In flow synthesis, temperature has been shown to have a less substantial effect on the product distribution of some polysulfides compared to reaction time. akjournals.com

Solvent: The choice of solvent is critical. In the reaction of sodium polysulfide with propyl chloride, anhydrous ethanol is a common solvent. For phase-transfer catalyzed reactions, a two-phase system like dichloromethane and water is used. akjournals.com The solvent can also influence the product distribution in electrochemical synthesis of polysulfides. sci-hub.se Greener solvents are being explored to make these processes more environmentally friendly. rsc.orgacs.org

Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are effective in promoting the reaction between the aqueous polysulfide solution and the organic alkyl halide phase. akjournals.com The choice and concentration of the catalyst can impact the reaction efficiency. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants is a key parameter. For example, in the preparation of sodium tetrasulfide from sodium sulfide and sulfur, a specific molar ratio is employed to maximize the formation of the desired polysulfide anion.

Table 2: Optimization Parameters for Polysulfide Synthesis

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity. | Optimal temperature for sodium polysulfide reaction is around 55°C. |

| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Anhydrous ethanol for classical synthesis; Dichloromethane/water for PTC. akjournals.com |

| Catalyst | Increases reaction rate by facilitating inter-phase transport. | Tetrabutylammonium bromide (TBAB) in phase-transfer catalysis. akjournals.com |

| Reactant Ratio | Determines the final product distribution. | Molar ratio of Na₂S to S dictates the length of the polysulfide chain. |

Contemporary and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of catalytic and electrochemical approaches for the preparation of dipropyl tetrasulfide and other organosulfur compounds.

Catalytic Approaches to Sulfur-Sulfur Bond Construction

Catalytic methods offer the potential for more efficient and selective synthesis of polysulfides. Phase-transfer catalysis, as mentioned earlier, is a key example where a catalyst facilitates the reaction between immiscible phases. taylorandfrancis.comcrdeepjournal.org This technique can lead to higher yields and reduced reaction times. researchgate.net

Organocatalysis has also emerged as a powerful tool in organic synthesis. For instance, triphenylphosphine (B44618) has been shown to catalyze the rapid synthesis of poly(disulfide)s. acs.org While not directly applied to dipropyl tetrasulfide, this demonstrates the potential of organocatalysts in S-S bond formation. The development of novel catalysts for the controlled synthesis of specific polysulfides is an active area of research. tandfonline.com

Electrochemical Synthesis and Radical Addition Reactions

Electrochemical methods provide a green alternative to traditional synthesis, often avoiding the need for harsh reagents. royalsocietypublishing.org The electrochemical synthesis of organic polysulfides can be achieved through the sulfur insertion into disulfides or from thiols. nih.govpsu.edu This method is economically attractive and allows for the formation of a mixture of polysulfides, with the product distribution being influenced by factors such as the solvent and the applied current. nih.govsci-hub.se For example, the electrolysis of diphenyl dithiophosphinic acid can yield a tetrasulfide with high selectivity. nih.gov

Radical addition reactions also offer a pathway to polysulfide synthesis. Thiyl radicals, which can be generated from thiols, can react with elemental sulfur to form polysulfides. rsc.orgnsf.gov These reactions can be initiated by radical initiators or through photoredox catalysis. nih.govucl.ac.uk The reaction of peroxyl radicals with tetrasulfides has also been studied, indicating the involvement of radical intermediates. rsc.org

Table 3: Overview of Contemporary Synthetic Strategies

| Strategy | Description | Advantages | Challenges |

| Catalytic Synthesis | Use of catalysts (e.g., phase-transfer, organocatalysts) to promote S-S bond formation. | Increased reaction rates, higher yields, milder conditions. researchgate.net | Catalyst recovery and cost can be a concern. |

| Electrochemical Synthesis | Use of electricity to drive the synthesis, often via sulfur insertion into disulfides or from thiols. nih.govpsu.edu | Avoids harsh chemical oxidants/reductants, can be highly selective. nih.govrsc.org | Product distribution can be a mixture of polysulfides. nih.gov |

| Radical Addition | Formation of S-S bonds through reactions involving thiyl or other radical species. rsc.orgnsf.gov | Can be initiated under mild conditions (e.g., photochemically). nsf.gov | Control over the polysulfide chain length can be difficult. |

Precursor Chemistry and Derivatization into Related Organosulfur Compounds

The synthesis of dipropyl tetrasulfide starts from readily available precursors. Propyl mercaptan, propyl chloride, and dipropyl disulfide are common starting materials. nih.gov These precursors are typically derived from propylene (B89431), a basic petrochemical feedstock. Bis[3-(triethoxysilyl)propyl] tetrasulfide is a related, commercially important compound used as a coupling agent in the rubber industry, and it is synthesized from similar principles. researchgate.net

Once synthesized, dipropyl tetrasulfide can be derivatized into other organosulfur compounds through various reactions.

Oxidation: The tetrasulfide linkage can be oxidized using common oxidizing agents like hydrogen peroxide or peracids. cmu.edu This can lead to the formation of dipropyl sulfoxide (B87167) and dipropyl sulfone.

Reduction: The sulfur-sulfur bonds in dipropyl tetrasulfide are susceptible to reduction. Strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can cleave the polysulfide chain to yield propyl mercaptan. libretexts.org

Substitution Reactions: Dipropyl tetrasulfide can undergo nucleophilic substitution reactions where one or more sulfur atoms are replaced by other nucleophiles. This allows for the synthesis of a variety of other organosulfur compounds.

Table 4: Derivatization Reactions of Dipropyl Tetrasulfide

| Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Oxidation | Hydrogen peroxide, Peracids | Dipropyl sulfoxide, Dipropyl sulfone | |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Propyl mercaptan | |

| Substitution | Nucleophiles (e.g., amines, alcohols) | Various substituted organosulfur compounds |

Chemical Reactivity and Mechanistic Investigations of Dipropyl Tetrasulfide

Oxidative and Reductive Transformations

The chemical behavior of dipropyl tetrasulfide is significantly influenced by the presence of the tetrasulfide linkage, which is susceptible to both oxidative and reductive processes. These transformations are central to its reactivity and involve changes in the oxidation state of the sulfur atoms.

The oxidation and reduction of dipropyl tetrasulfide proceed through electron transfer pathways. Oxidation can lead to the formation of sulfoxides and sulfones. Conversely, reduction reactions can cleave the sulfur-sulfur bonds, resulting in the formation of thiols.

Recent studies employing electrochemical methods have shed light on the formation of radical intermediates. For instance, the oxidation of similar sulfur compounds, like thioethers, at an anode can generate a sulfur radical cation. This intermediate is highly reactive and can undergo further reactions. Similarly, the reduction of a disulfide bond at a cathode can produce a radical anion, which can then release a thiol radical. While these specific studies did not focus on dipropyl tetrasulfide, the principles of electron transfer and radical formation are fundamental to the redox chemistry of organosulfur compounds.

Computational studies on related organosulfur compounds, such as dipropyl thiosulfinate, have utilized density functional theory (DFT) to investigate reaction mechanisms involving radical species like the hydroxyl radical (OH). squarespace.com These theoretical approaches help in understanding the energetics and kinetics of such reactions, which are often characterized by the formation of various pre-reactive and post-reactive complexes and transition states. squarespace.com The potential for spin contamination in these calculations is a factor that is carefully considered to ensure the accuracy of the predicted reaction pathways. squarespace.com

The reactivity of the sulfur chain is related to its length. For example, in the context of inhibiting certain enzymes, longer sulfur chains in compounds like dipropyl tetrasulfide exhibit enhanced electrophilicity compared to their shorter-chain counterparts like dipropyl disulfide. This suggests that the ease of reduction of the sulfur-sulfur bonds may increase with chain length, which would correspond to a higher (less negative) reduction potential.

Studies on the thermal degradation of vulcanized rubber, which contains both disulfide and polysulfide crosslinks, indicate that the bond energies of S-S and -Sₓ- (where x ≥ 3) are similar. rsc.org However, subtle differences in these energies can influence the relative reactivity of di-, tri-, and tetrasulfides in redox-driven processes.

Electron Transfer Pathways and Formation of Radical Intermediates

Nucleophilic and Electrophilic Reactions of Polysulfide Linkages

The sulfur atoms in the tetrasulfide chain of dipropyl tetrasulfide can act as both nucleophiles and electrophiles, leading to a variety of chemical transformations.

The polysulfide linkage is susceptible to attack by nucleophiles. Nucleophilic substitution reactions can occur where one or more sulfur atoms are replaced by other nucleophilic species. Sulfur itself is known to be a potent nucleophile, much more so than oxygen in analogous compounds. libretexts.org Thiolate anions (R-S⁻), which can be generated from the reduction of disulfides, are excellent nucleophiles in SN2 reactions. libretexts.orgwikipedia.org

Thiol-disulfide exchange reactions are a classic example of nucleophilic attack on a sulfur-sulfur bond. mdpi.comresearchgate.net These reactions, which can be promoted by redox mediators, involve the cleavage of a disulfide bond by a thiol, leading to a new disulfide and a new thiol. researchgate.net This principle extends to tetrasulfides, where a nucleophile can attack one of the internal sulfur atoms, leading to cleavage of the S-S bond.

Conversely, the sulfur atoms in the chain can also be subject to electrophilic attack. This is particularly true for the internal, more electron-rich sulfur atoms. Reactions with strong electrophiles can lead to the formation of sulfonium-like intermediates, which can then undergo further rearrangement or cleavage.

Dialkyl polysulfides can interact with metal centers, although specific studies on dipropyl tetrasulfide are limited. The sulfur atoms, with their lone pairs of electrons, can act as ligands, forming coordination complexes with various metals.

Research on the catalysis of disulfide metathesis (exchange) has shown that copper(II) chloride can act as an effective catalyst. rsc.org The proposed mechanism involves the interaction of the disulfide with the CuCl₂ catalyst, forming a complex that facilitates the cleavage and recombination of the S-S bonds. rsc.org It is plausible that dipropyl tetrasulfide could undergo similar metal-catalyzed reactions, potentially leading to scrambling of the sulfur atoms and the formation of other polysulfides.

Mechanisms of Sulfur-Sulfur Bond Cleavage and Rearrangement

Thermal and Photochemical Degradation Pathways

Dipropyl tetrasulfide, like other organic polysulfides, is susceptible to degradation upon exposure to heat and light. These degradation processes often involve the homolytic cleavage of the sulfur-sulfur bonds.

The thermal stability of organosulfur compounds is a significant consideration in their analysis and application. acs.org It has been noted that many reported "novel" sulfur compounds identified through gas chromatography were actually thermal artifacts formed from the degradation of more fragile sulfur-containing precursors at high injector temperatures. acs.org For instance, thermal reactions can cause the formation of branched polysulfides from linear ones. acs.org

The bond dissociation energy of sulfur-sulfur bonds is relatively low compared to carbon-carbon or carbon-hydrogen bonds, making them susceptible to thermal cleavage. rsc.org Studies on the thermal degradation of pesticides and other organic compounds show that decomposition pathways can be complex, yielding a variety of smaller molecules and radical intermediates. epa.gov While specific data for dipropyl tetrasulfide is scarce, it is expected to decompose at elevated temperatures, likely initiating with the cleavage of the S-S bonds to form propylpolysulfenyl radicals (CH₃CH₂CH₂Sₓ•), which can then undergo further reactions.

Photochemical degradation would similarly involve the absorption of UV or visible light, providing the energy to break the S-S bonds and initiate radical chain reactions.

Elucidation of Decomposition Products and Reaction Mechanisms

The chemical stability of dipropyl tetrasulfide is influenced by factors such as heat, light, and the presence of other chemical agents. Its decomposition involves the cleavage of the polysulfide chain, leading to a variety of smaller sulfur-containing molecules and other fragments.

Decomposition Products

Thermal decomposition of dialkyl polysulfides, including dipropyl tetrasulfide, can yield a range of products. Under heating, these compounds can break down to produce hydrogen sulfide (B99878), sulfur dioxide, and oxides of carbon tri-iso.com. The primary reaction in the thermal decomposition of similar, simpler dialkyl disulfides involves the formation of a mercaptan (like methyl mercaptan from dimethyl disulfide) and a thioformaldehyde (B1214467) polymer cdnsciencepub.com. Competing reactions can also produce significant quantities of hydrogen sulfide, free sulfur, and other polysulfides cdnsciencepub.com.

Specific reactions such as oxidation and reduction lead to distinct products. Oxidation can convert dipropyl tetrasulfide into dipropyl sulfoxide (B87167) and subsequently into dipropyl sulfone . Conversely, reduction of the tetrasulfide linkage typically yields propyl mercaptan .

Table 1: Potential Decomposition and Reaction Products of Dipropyl Tetrasulfide

| Reaction Type | Precursor | Potential Products | Citation |

| Thermal Decomposition | Dipropyl Tetrasulfide | Propyl Mercaptan, Hydrogen Sulfide, Sulfur Dioxide, Carbon Oxides, Free Sulfur, Other Polysulfides | tri-iso.comcdnsciencepub.com |

| Oxidation | Dipropyl Tetrasulfide | Dipropyl Sulfoxide, Dipropyl Sulfone | |

| Reduction | Dipropyl Tetrasulfide | Propyl Mercaptan |

Reaction Mechanisms

The reactivity of dipropyl tetrasulfide is centered around the sulfur-sulfur bonds. The polysulfide chain is susceptible to both homolytic and heterolytic cleavage.

Thermal Decomposition: The thermal decomposition of dialkyl polysulfides is often autocatalytic, with products like hydrogen sulfide accelerating the breakdown cdnsciencepub.com. The mechanism for dialkyl trisulfides, which are structurally similar, can involve disproportionation into di- and tetrasulfides, a process that can be catalyzed by Lewis acids oup.com. For tetrasulfides, thermal stress can lead to the homolytic cleavage of the central S-S bond, which is generally the weakest, to form propyl disulfide radicals (CH₃CH₂CH₂SS•). These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction or further fragmentation.

Redox Reactions: The sulfur atoms in the tetrasulfide chain make the molecule susceptible to redox reactions.

Reduction: The S-S bonds can be readily reduced by hydride reagents or metals, leading to the formation of thiolates (CH₃CH₂CH₂S⁻), which upon protonation yield propyl mercaptan wikipedia.org.

Oxidation: Oxidation typically occurs at the sulfur atoms, forming sulfoxides and sulfones. The first step in oxidative desulfurization processes for related sulfur compounds is the oxidation of thioethers to sulfones acs.org.

Nucleophilic and Electrophilic Reactions: The polysulfide chain can react with nucleophiles. The central sulfur atoms are electrophilic and can be attacked by nucleophiles, leading to the cleavage of an S-S bond. In certain biological contexts, the tetrasulfide moiety can act as a Michael acceptor, enabling it to form irreversible disulfide bonds with thiol groups in enzymes .

Kinetic Modeling of Degradation Processes

The study of degradation kinetics for polysulfides is crucial for understanding their stability and predicting their behavior over time, particularly under thermal stress. While specific kinetic models exclusively for dipropyl tetrasulfide are not extensively detailed in the available literature, the degradation of polymeric polysulfide systems is well-studied and provides applicable models.

Methods such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are employed to investigate the kinetics of thermal degradation in a controlled atmosphere mdpi.comnih.gov. The data from these analyses are then fitted to kinetic models to determine key parameters like activation energy (Eₐ), which quantifies the energy barrier for the decomposition reaction.

Common Kinetic Models

Two prevalent models used for analyzing the thermal degradation of polysulfide-based materials are the Kissinger method and the Ozawa–Flynn–Wall (OFW) method mdpi.comnih.gov.

Kissinger Method: This model uses TGA data from experiments run at different heating rates to calculate a single value for the activation energy of the decomposition process. It relates the peak decomposition temperature to the heating rate.

Ozawa–Flynn–Wall (OFW) Method: The OFW method is an "isoconversional" model, meaning it analyzes the activation energy at different stages of conversion or degradation. This provides a more detailed understanding of how the activation energy might change as the material decomposes, reflecting the complexity of multi-step degradation processes mdpi.com. Studies on liquid polysulfide resins have shown that the OFW method can provide a very accurate fit for experimental data mdpi.comnih.gov.

The degradation of pesticides, some of which are organosulfur compounds, has often been successfully described by first-order kinetic models, where the rate of degradation is directly proportional to the concentration of the compound researchgate.net.

Table 2: Kinetic Models for Studying Polysulfide Degradation

| Model | Basis | Key Parameter Determined | Common Experimental Technique | Citation |

| Kissinger | Peak decomposition temperature at various heating rates | Activation Energy (Eₐ) | Thermogravimetric Analysis (TGA) | mdpi.comnih.gov |

| Ozawa–Flynn–Wall (OFW) | Isoconversional analysis of weight loss at various heating rates | Activation Energy (Eₐ) as a function of conversion | Thermogravimetric Analysis (TGA) | mdpi.comnih.gov |

| First-Order Kinetics | Rate proportional to concentration | Rate Constant (k) | Spectrophotometry, Chromatography | researchgate.net |

Acid-Base Properties and Related Equilibria

Specific experimental data, such as pKₐ or pKₑ values for dipropyl tetrasulfide, are not extensively documented in scientific literature. However, its acid-base characteristics can be inferred from its structure and the general behavior of polysulfides.

Dipropyl tetrasulfide is a non-polar molecule and is not expected to act as a significant Brønsted-Lowry acid or base. It does not possess readily ionizable protons or electron pairs that strongly attract protons.

However, it exhibits reactivity with strong bases. Safety data for related compounds indicate an incompatibility with strong bases, which suggests that under strongly basic conditions, the molecule can undergo elimination or substitution reactions fishersci.com.

The sulfur atoms in the tetrasulfide chain possess lone pairs of electrons and could theoretically function as Lewis bases, donating electron pairs to a suitable Lewis acid. For instance, the disproportionation of dialkyl trisulfides into disulfides and tetrasulfides can be catalyzed by the Lewis acid BF₃·OEt₂ oup.com. This suggests an interaction between the sulfur atoms and the Lewis acid center.

The primary relevance of acid-base chemistry to dipropyl tetrasulfide often involves its reaction products. For example, its reduction product, propyl mercaptan (CH₃CH₂CH₂SH), is a thiol and is weakly acidic, with a pKₐ value typical for alkanethiols (around 10-11), allowing it to form thiolate salts with strong bases.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Comprehensive Structural Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of dipropyl tetrasulfide, providing an exact mass measurement that confirms its elemental composition. The high precision of HRMS allows for the unambiguous determination of the molecular formula, C₆H₁₄S₄, by distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically through electron impact (EI), the dipropyl tetrasulfide molecule undergoes predictable fragmentation, yielding a characteristic mass spectrum. The primary fragmentation events involve the cleavage of the weak sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. The scission of the polysulfide chain is a dominant pathway, leading to the formation of various propyl polysulfanyl radical cations. Analysis of these fragments provides conclusive evidence for the compound's structure. For instance, cleavage can result in fragments corresponding to the loss of sulfur atoms or propyl groups. Common fragmentation pathways for linear alkyl polysulfides include homolytic cleavage of the S-S bonds and α-cleavage at the C-S bond. miamioh.edu A study identifying organosulfides in onion oil reported key fragments for dipropyl tetrasulfide, which are instrumental in its identification. mdpi.com

Table 1: Characteristic Mass Fragments of Dipropyl Tetrasulfide from Electron Impact Mass Spectrometry (EI-MS)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 214 | [C₆H₁₄S₄]⁺• | Molecular Ion (M⁺•) | mdpi.com |

| 171 | [C₃H₇S₄]⁺ | Loss of propyl radical (•C₃H₇) | mdpi.com |

| 117 | [C₆H₅S₂]⁺ | Rearrangement and loss of H₂S and H | mdpi.com |

| 108 | [C₃H₄S₂]⁺• | Cleavage and rearrangement | mdpi.com |

| 75 | [C₃H₇S]⁺ | Cleavage of S-S and C-S bonds | mdpi.com |

| 73 | [C₃H₅S]⁺ | Loss of H₂ from [C₃H₇S]⁺ | mdpi.com |

| 69 | [C₅H₉]⁺ | Hydrocarbon fragment from propyl chain | mdpi.com |

This table is generated based on reported fragmentation data. mdpi.com The proposed fragment structures represent plausible assignments.

Tandem Mass Spectrometry (MS/MS) offers a deeper level of structural detail by enabling the study of specific fragmentation reactions in a controlled manner. In an MS/MS experiment, a specific ion from the initial mass spectrum, known as the precursor ion, is selected and isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. researchgate.net

For dipropyl tetrasulfide, a researcher could isolate the molecular ion (m/z 214) or a primary fragment, such as the [C₃H₇S₄]⁺ ion (m/z 171), and analyze its subsequent fragmentation. This process helps to map the connectivity of the atoms, confirming that the structure consists of two propyl groups linked by a chain of four sulfur atoms. By analyzing the daughter ions, which would likely include species like [C₃H₇S₃]⁺, [C₃H₇S₂]⁺, and [C₃H₇S]⁺, the sequence of the sulfur chain can be verified. This technique is particularly valuable for distinguishing between isomers and for providing mechanistic insights into the dissociation pathways of polysulfides. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of dipropyl tetrasulfide in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms within the propyl chains. The chemical shifts, signal multiplicities, and coupling constants are all indicative of the molecular structure.

In ¹H NMR, the propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (β-CH₂) protons, and a triplet for the methylene (α-CH₂) protons directly attached to the sulfur chain. The α-CH₂ protons are the most deshielded due to the electronegativity of the attached sulfur atom. In ¹³C NMR, three signals are observed, corresponding to the three unique carbon environments of the propyl chain. Data from closely related compounds, such as dipropyl trisulfide, provide a strong basis for predicting the spectral features of the tetrasulfide. cardiff.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dipropyl Tetrasulfide in CDCl₃

| Atom | Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale / Reference |

| α | -CH₂-S₄- | ~3.0 - 3.8 | ~40 - 43 | Deshielded by four sulfur atoms. Shift is further downfield than in dipropyl trisulfide (δ 2.92). cardiff.ac.uk A related polymer showed a shift of 3.75 ppm. researchgate.net |

| β | -CH₂-CH₂S₄- | ~1.7 - 1.9 | ~21 - 24 | Similar environment to dipropyl trisulfide (δ 1.80). cardiff.ac.uk |

| γ | CH₃-CH₂- | ~1.0 - 1.1 | ~12 - 14 | Least affected by the sulfur chain, similar to dipropyl trisulfide (δ 1.02). cardiff.ac.uk |

This table contains predicted values based on data from analogous structures. cardiff.ac.ukresearchgate.net

In practice, dipropyl tetrasulfide is often found in complex mixtures, such as essential oils or synthetic reaction products, alongside its disulfide, trisulfide, and other polysulfide analogs. researchgate.netcardiff.ac.uk One-dimensional NMR spectra of such mixtures can be crowded and difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguous signal assignment. ethz.ch

A ¹H-¹H COSY spectrum would reveal the coupling network within the propyl chains, showing correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons, confirming the integrity of the alkyl group. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C signals. These techniques are critical for separating and identifying the components of complex polysulfide mixtures without the need for physical separation. lbl.gov

The dipropyl tetrasulfide molecule exhibits significant conformational flexibility due to rotation around the C-C and S-S bonds. The S-S-S-S dihedral angles, in particular, give rise to multiple stable conformations, known as rotational isomers (rotamers). At room temperature, the rapid interconversion between these rotamers on the NMR timescale results in a single, time-averaged set of signals. science.gov

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. science.gov By lowering the temperature of the sample, the rate of interconversion between rotamers can be slowed. If the exchange rate becomes slow enough relative to the NMR timescale, the signals for the individual conformers may be resolved, providing distinct peaks for each. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters of the conformational equilibrium and the activation energy (rotational barrier) for the interconversion process.

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and specific chemical bonds within dipropyl tetrasulfide. These two methods are complementary; IR spectroscopy measures changes in dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability.

For dipropyl tetrasulfide, IR spectra are dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the propyl chains. Raman spectroscopy, however, is particularly well-suited for observing the symmetric, non-polar S-S bonds. researchgate.net

The sulfur-sulfur bond vibrations are the most characteristic features in the vibrational spectra of polysulfides. tandfonline.comresearchgate.net The S-S stretching modes (ν(S-S)) in aliphatic polysulfides typically appear as moderately intense to strong bands in the Raman spectrum, in the region of 400-550 cm⁻¹. researchgate.net These bands are often weak or absent in the IR spectrum. The exact frequency of the S-S stretch is sensitive to the conformation around the S-S bonds (i.e., the dihedral angle). Studies on related tetrasulfides show characteristic S-S bond vibration peaks appearing around 420-430 cm⁻¹ in Raman spectra. nih.gov The carbon-sulfur stretching modes (ν(C-S)) are typically found in the 600-800 cm⁻¹ region.

Table 3: Key Vibrational Modes for Dipropyl Tetrasulfide

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Detection Method | Reference |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | IR & Raman | cardiff.ac.uk |

| C-H Bend/Deformation | -CH₃, -CH₂ | 1370 - 1470 | IR & Raman | cardiff.ac.uk |

| C-S Stretch | Propyl-S | 600 - 800 | IR & Raman | cardiff.ac.uk |

| S-S Stretch | -S-S- | 400 - 550 | Raman | tandfonline.comresearchgate.netnih.gov |

Advanced Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for separating individual components from a mixture. For organosulfur compounds, the choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analytes.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like dipropyl tetrasulfide. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separating and identifying individual components within a complex sample.

In a typical GC-MS analysis, the volatile compounds from a sample, such as an onion essential oil, are injected into the instrument. The components are separated based on their boiling points and interactions with the stationary phase within a long, thin capillary column (e.g., SH-Rxi-5Sil MS). chemeurope.com As each separated compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break into charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Dipropyl tetrasulfide has been identified in numerous studies of Allium species using this method. chemeurope.comnist.gov For instance, in analyses of onion volatiles, dipropyl disulfide and dipropyl trisulfide are often reported as major components, with dipropyl tetrasulfide also being detected. nist.gov The identification is confirmed by comparing the obtained mass spectrum and retention time with those of known standards or reference libraries like the NIST Chemistry WebBook. nih.gov The mass spectrum for dipropyl tetrasulfide typically shows a molecular ion peak ([M]⁺) at an m/z of approximately 214, corresponding to its molecular weight, along with characteristic fragment ions. sigmaaldrich.com

| Compound | Typical Retention Index (non-polar column) | Key Mass Spectral Fragments (m/z) | Natural Source Example |

| Dipropyl disulfide | ~1123 | 150, 108, 43 | Onion, Garlic |

| Dipropyl trisulfide | ~1345 | 182, 107, 75, 43 | Onion, Leek |

| Dipropyl tetrasulfide | ~1558 | 214, 108, 43 | Onion, Leek |

This table contains interactive elements. Click on the headers to sort. Data compiled from multiple sources. sigmaaldrich.comwikipedia.orgmdpi.com

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile, thermally labile, and more polar compounds. In the context of organosulfur research, LC-MS is not typically used for dipropyl tetrasulfide itself but is crucial for studying its non-volatile precursors and potential reaction products.

Many organosulfur compounds in intact plants exist as non-volatile precursors, such as γ-glutamyl-S-allyl-L-cysteine and S-allyl-L-cysteine sulfoxide (B87167) (alliin) in garlic. nih.govnovapublishers.comcapes.gov.br These compounds are water-soluble and not suitable for GC-MS without derivatization. LC-MS allows for their direct analysis in aqueous or solvent extracts. The separation occurs in a column packed with a solid stationary phase, using a liquid mobile phase. After elution, the analytes are ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. This approach can be used to quantify precursors and understand the enzymatic or chemical pathways that lead to the formation of volatile polysulfides like dipropyl tetrasulfide. researchgate.net Furthermore, LC-MS is a powerful tool for studying the reactivity of compounds by identifying adducts formed with peptides or other biomolecules.

| Compound | Analyte Type | Rationale for LC-MS Analysis |

| Alliin (S-allyl-L-cysteine sulfoxide) | Non-volatile Precursor | Polar, non-volatile amino acid derivative found in intact garlic. |

| γ-Glutamyl-S-allyl-L-cysteine | Non-volatile Precursor | A key peptide precursor to sulfur compounds in intact garlic cloves. |

| Peptide Adducts | Reaction Product | Analysis of non-volatile products from the reaction of the compound with cysteine-containing peptides. |

This table contains interactive elements. Click on the headers to sort. Information synthesized from multiple sources. novapublishers.comcapes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Profiling

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is an analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. By directing X-rays at a single crystal, a diffraction pattern is generated, which can be mathematically reconstructed to yield a precise model of the molecular structure, including bond lengths and angles.

The application of X-ray crystallography requires the analyte to be in a stable, well-ordered crystalline form. Dipropyl tetrasulfide is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without specialized cryogenic techniques. As such, there are no widely available reports of the single-crystal X-ray structure of dipropyl tetrasulfide itself.

However, the technique is frequently applied to other solid organosulfur compounds to unambiguously determine their stereochemistry and conformation. For example, X-ray diffraction has been used to determine the structures of various thiazolidine (B150603) derivatives and other compounds featuring disulfide (S-S) linkages. Such studies reveal crucial details, like the C-S-S-C dihedral angle in disulfide bridges, which influences molecular shape and biological activity. While a structure for dipropyl tetrasulfide is not available, analysis of related crystalline polysulfides provides insight into the behavior of the sulfur-sulfur chain.

Theoretical and Computational Chemistry Studies of Dipropyl Tetrasulfide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of dipropyl tetrasulfide. numberanalytics.com These calculations, rooted in the principles of quantum mechanics, provide detailed descriptions of electron distribution and its influence on molecular properties. idosr.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. idosr.org It is particularly valuable for predicting molecular geometries and exploring energy landscapes. aps.orgrsc.org DFT calculations can determine the most stable three-dimensional arrangement of atoms in dipropyl tetrasulfide by finding the minimum energy conformation.

For complex molecules, the potential energy surface can reveal multiple stable conformers. researchgate.netysu.am The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on similar sulfur-containing compounds, like diethyl disulfide, have shown that methods like B3LYP-D3(BJ) and B2PLYP-D3(BJ) combined with a 6-311++G(d,p) basis set provide results that are in good agreement with experimental data. aip.org For dipropyl sulfone, it was found that long-range corrected hybrid density functionals were necessary to accurately predict dihedral angles, a critical component of conformational analysis. researchgate.netysu.am

Table 1: Comparison of Theoretical Methods for Molecular Property Prediction

| Method | Advantages | Disadvantages | Typical Applications |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. numberanalytics.com | Accuracy depends on the choice of functional. researchgate.netysu.am | Geometry optimization, energy calculations, electronic properties. idosr.orgresearchgate.net |

| Ab Initio Methods | High accuracy, based on first principles without empirical parameters. numberanalytics.comsolubilityofthings.com | Computationally expensive, especially for large molecules. numberanalytics.com | Spectroscopic parameter prediction, high-accuracy energy calculations. numberanalytics.com |

| Semi-empirical Methods | Fast computation. | Lower accuracy due to parameterization. medium.com | Initial screening of conformers, large systems. |

This table provides a general overview of common theoretical methods and their applications.

Ab initio methods, which are based directly on the principles of quantum mechanics without the use of experimental data for parameterization, are powerful tools for predicting spectroscopic properties. numberanalytics.comsolubilityofthings.com These methods can calculate parameters such as rotational constants and vibrational frequencies, which are crucial for interpreting experimental spectra like microwave and infrared spectroscopy. researchgate.netresearchgate.net

For sulfur-containing molecules, high-level coupled-cluster methods, such as CCSD(T), combined with large basis sets and corrections for core-valence and relativistic effects, can provide highly accurate predictions of rotational constants, often with an error of less than 0.1%. researchgate.net The prediction of vibrational frequencies through ab initio calculations can significantly aid in the interpretation of infrared and Raman spectra, providing a deeper understanding of molecular dynamics. solubilityofthings.com

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com These simulations can provide valuable insights into the conformational flexibility of dipropyl tetrasulfide and its interactions with other molecules. By simulating the motion of the molecule, researchers can explore the different shapes (conformers) it can adopt and the likelihood of each conformation. mdpi.com

The process involves calculating the forces between atoms and using these forces to predict their subsequent motion. This allows for the generation of a trajectory of the molecule's positions and velocities, revealing its dynamic behavior. nih.gov

The solvent environment can significantly influence the conformation of a molecule. frontiersin.orgacs.org MD simulations can explicitly model the presence of solvent molecules, allowing for the study of how interactions between the solute (dipropyl tetrasulfide) and the solvent affect its shape and flexibility. frontiersin.org For flexible molecules, changes in the solvent can lead to substantial shifts in the conformational ensemble, which in turn affects the molecule's thermodynamic properties, such as conformational entropy. researchgate.net

For instance, a molecule may adopt a more compact, globular shape in a non-polar solvent and a more extended conformation in a polar solvent. acs.org These solvent-induced conformational changes are critical for understanding the molecule's behavior in different chemical environments. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reaction pathways and identifying the transition states that connect reactants to products. numberanalytics.comucsb.edu This involves mapping the potential energy surface of a reaction to locate the minimum energy path. ucsb.edu

The transition state is the highest energy point along this path and represents a critical bottleneck for the reaction. numberanalytics.comucsb.edu By calculating the structure and energy of the transition state, chemists can gain insights into the reaction mechanism and predict reaction rates. medium.com Various computational methods, including DFT and ab initio techniques, are employed to locate and characterize transition states. numberanalytics.com The process can be complex and often requires specialized algorithms to find the saddle point on the potential energy surface corresponding to the transition state. researchgate.net The geometry of the transition state can also determine the stereochemistry of the reaction products. numberanalytics.com

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio methods allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics. nih.govaps.org This approach is invaluable for complementing and guiding experimental spectroscopic studies.

By solving the Schrödinger equation for a molecule, it is possible to calculate properties that are directly related to different types of spectroscopy. idosr.org For example:

NMR Spectroscopy: Chemical shifts and coupling constants can be calculated to help assign peaks in an experimental NMR spectrum.

UV-Vis Spectroscopy: Electronic excitation energies can be predicted, which correspond to the absorption of light in the ultraviolet and visible regions. numberanalytics.com

The accuracy of these predictions has advanced to a point where they can be reliably used to identify molecules in various environments, including in atmospheric and astrophysical studies. researchgate.netodu.edu

Biomolecular Interactions and Mechanistic Pathways Molecular Level

Enzyme Inhibition and Activation Mechanisms by Dipropyl Tetrasulfide Analogues

The interaction of dipropyl tetrasulfide and its analogues with enzymes is a key aspect of their biological activity. These interactions can lead to either the inhibition or activation of enzymatic processes, which are fundamental to cellular function.

Kinetic studies are crucial for understanding the dynamics of enzyme inhibition. For organosulfur compounds, the number of sulfur atoms and the nature of the alkyl groups are determining factors in their inhibitory potency. nih.gov For instance, dipropyl disulfide (DPDS) and propyl methyl disulfide (PMDS) have shown greater potency in inducing the protein and mRNA of the pi class of glutathione (B108866) S-transferase (GSTP) compared to their monosulfide counterparts, dipropyl sulfide (B99878) (DPS) and propyl methyl sulfide (PMS). nih.gov

In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. libretexts.org An increase in substrate concentration can displace the inhibitor, allowing the reaction rate to approach its normal pace. libretexts.org In contrast, irreversible inhibitors form a strong, covalent bond with the enzyme's active site, permanently inactivating it. libretexts.org The nerve gas Diisopropyl fluorophosphate (B79755) (DIFP) is a classic example, which irreversibly binds to a serine residue at the active site of certain enzymes. libretexts.org

Detailed kinetic analyses of enzymes like monoamine oxidase B (MAO B) can reveal not just the inhibition constant (Kᵢ) but also how reversible inhibitors bind to different forms of the enzyme. nih.gov

The structure of organosulfur compounds significantly influences their biological activity. Both the type of alk(en)yl groups and the number of sulfur atoms are critical in determining their effect on enzyme expression. nih.gov For example, diallyl disulfide (DADS) is more effective at inducing GSTP expression than DPDS and PMDS, which in turn are more potent than their monosulfide analogues. nih.gov This suggests that the allyl group and the disulfide bond are important for this particular biological activity.

The mechanism often involves the electrophilic nature of these sulfur compounds, which can react with sulfhydryl groups of cysteine residues in proteins. researchgate.net This can lead to the formation of mixed disulfides, altering the protein's structure and function. researchgate.net For instance, the polysulfide chain of some organosulfur compounds can act as a Michael acceptor, forming irreversible disulfide bonds with the catalytic cysteine residues in the active site of enzymes like CDC25 phosphatases. This covalent modification leads to enzyme inhibition.

Molecular docking studies have further elucidated these interactions. For example, dipropyl tetrasulfide has been modeled to bind to the colchicine-binding site of β-tubulin, with key interactions involving hydrophobic contacts with specific amino acid residues.

Table 1: Structure-Activity Relationship of Allium Organosulfur Compounds on GSTP Expression This table is based on data from a study on the expression of the pi class of glutathione S-transferase (GSTP) in rat Clone 9 cells. nih.gov

| Compound | Number of Sulfur Atoms | Alk(en)yl Group | Potency on GSTP Induction |

| Diallyl disulfide (DADS) | 2 | Allyl | Highest |

| Dipropyl disulfide (DPDS) | 2 | Propyl | High |

| Propyl methyl disulfide (PMDS) | 2 | Propyl, Methyl | High |

| Dipropyl sulfide (DPS) | 1 | Propyl | Lower |

| Propyl methyl sulfide (PMS) | 1 | Propyl, Methyl | Lower |

Kinetic Studies of Enzyme-Substrate-Inhibitor Interactions

Interaction with Cellular Signaling Molecules and Pathways at the Molecular Level

Dipropyl tetrasulfide and related compounds can modulate various cellular signaling pathways, which are complex networks that dictate cellular responses to stimuli.

Molecular docking is a computational technique used to predict how a ligand (like dipropyl tetrasulfide) binds to a receptor or enzyme. researchgate.net Studies have shown that sulfur-rich volatile compounds from Allium stracheyi, including dipropyl tetrasulfide, exhibit significant binding affinities to the active site of the 5IBS protein, which is relevant to inflammatory and microbial processes. updatepublishing.comupdatepublishing.com This suggests a potential inhibitory mechanism. updatepublishing.comupdatepublishing.com

For example, a molecular docking study of sulfur-containing volatiles from Allium stracheyi with the 5IBS protein (chain A) revealed notable docking scores, indicating strong binding affinities. updatepublishing.comupdatepublishing.com These interactions are crucial for the potential development of these compounds as natural therapeutic agents. updatepublishing.comupdatepublishing.com Phytochemicals, in general, can target a wide array of cellular signaling pathways by interacting with kinases, cell membrane receptors, and transcriptional factors. researchgate.net

Organosulfur compounds can also interact with and modulate the function of ion channels, which are critical for maintaining cellular membrane potential and signaling. For instance, some anesthetics and alcohols are known to positively modulate inhibitory glycine (B1666218) and GABA type A receptors. pnas.org Site-directed mutagenesis has identified specific amino acid residues in the transmembrane segments of these receptors that are crucial for this modulation. pnas.org

Studies have shown that compounds like propyl methanethiosulfonate (B1239399) can covalently bind to cysteine residues introduced into these sites, leading to an irreversible enhancement of receptor function. pnas.org This suggests that the actions of such modulators are due to binding at a specific site. pnas.org The modulation of ion channels can also be allosteric, where binding to a site other than the pore affects the channel's gating mechanism. pnas.org

Receptor Binding and Ligand-Target Interactions (e.g., Molecular Docking)

Antioxidant and Redox Homeostasis Regulation at the Molecular Level

Dipropyl tetrasulfide and its analogues play a significant role in cellular antioxidant defense and the maintenance of redox homeostasis.

The antioxidant activity of polysulfides is a subject of ongoing research. Tetrasulfides, in particular, have been shown to be potent radical-trapping antioxidants. rsc.org They can inhibit autoxidation at high temperatures, outperforming common industrial antioxidants like hindered phenols and alkylated diphenylamines. rsc.org The mechanism is believed to involve homolytic substitution, which produces a stable and persistent perthiyl radical. rsc.org The rate constant for the reaction of a tetrasulfide with peroxyl radicals has been measured to be 2 x 10⁵ M⁻¹ s⁻¹ at 100 °C. rsc.org

These compounds can scavenge free radicals, protecting cells from oxidative damage. The mechanism involves the disruption of bacterial cell membrane integrity and the induction of oxidative stress in cancer cells, which can trigger apoptosis.

Redox homeostasis is maintained by a balance of oxidizing and reducing agents, with thiol-disulfide couples playing a crucial role. researchgate.net The cellular redox environment relies on the balance between the reduced and oxidized forms of molecules like glutathione (GSH). mdpi.com Organosulfur compounds can influence this balance. For example, they can react with thiol groups on microbial enzymes, leading to the accumulation of free radicals and subsequent cell damage. researchgate.net

The regulation of redox homeostasis also involves complex signaling pathways. For instance, the Nrf2 pathway is a master regulator of cytoprotective responses, stimulating the expression of antioxidant enzymes. mdpi.com Some organosulfur compounds can activate this pathway, thereby enhancing the cell's antioxidant capacity. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Dipropyl tetrasulfide (DPTS) demonstrates antioxidant properties through its ability to scavenge free radicals, thereby offering protection against oxidative damage. The antioxidant activity of organosulfur compounds like DPTS is a key aspect of their biological function. updatepublishing.com The chemical structure of polysulfides, particularly the sulfur-sulfur bonds, is central to their radical-scavenging capabilities.

Research into the antioxidant mechanisms of similar polysulfides, such as di-tert-butyl tetrasulfide, provides significant insight. Studies have shown that tetrasulfides are potent radical-trapping antioxidants (RTA). rsc.org The mechanism is proposed to involve a homolytic substitution reaction where the tetrasulfide reacts with peroxyl radicals. rsc.org This reaction is notable because it yields a stable and persistent perthiyl radical (RSSS•), which effectively halts the chain reactions characteristic of oxidative processes. rsc.org

The reactivity of the polysulfide chain is crucial. For instance, in comparative studies, di-tert-butyl tetrasulfide was found to be a potent inhibitor of autoxidation at high temperatures, whereas the corresponding disulfide and trisulfide were not. rsc.org This suggests that the four-sulfur chain in tetrasulfides is uniquely suited for this type of radical trapping. The reaction can be summarized by the following steps:

Initiation: A carbon-centered radical (R•) reacts with oxygen to form a peroxyl radical (ROO•).

Inhibition: The peroxyl radical reacts with the tetrasulfide (RSSSSR').

Homolytic Substitution: The reaction proceeds via homolytic substitution at a sulfur atom. Computational studies suggest that for tetrasulfides, this attack is favored at the internal (S2) sulfur atoms due to steric factors and the formation of a stabilized perthiyl radical. rsc.org

Termination: The resulting stable perthiyl radical is less reactive and can combine with another radical to terminate the oxidative chain reaction. rsc.org

The rate constant for the reaction of di-tert-butyl tetrasulfide with peroxyl radicals was measured to be approximately 2.3 x 10⁵ M⁻¹s⁻¹ at 100°C, a potency comparable to that of hindered phenols, which are common industrial antioxidants. rsc.org While direct kinetic data for dipropyl tetrasulfide is not as readily available, the fundamental mechanism is expected to be similar, driven by the reactivity of the tetrasulfide moiety.

Comparative Antioxidant Activity of Polysulfides

| Compound | Radical-Trapping Antioxidant (RTA) Activity | Proposed Mechanism | Key Finding |

|---|---|---|---|

| Di-tert-butyl sulfide | Ineffective rsc.org | N/A | Unable to suppress autoxidation. rsc.org |

| Di-tert-butyl disulfide | Ineffective rsc.org | N/A | Unable to suppress autoxidation. rsc.org |

| Di-tert-butyl trisulfide | Ineffective rsc.org | N/A | Unable to suppress autoxidation. rsc.org |

| Di-tert-butyl tetrasulfide | Potent rsc.org | Homolytic substitution yielding a stable perthiyl radical. rsc.org | Effectively inhibits autoxidation with kinetics similar to hindered phenols. rsc.org |

Another potential, though less emphasized, mechanism for antioxidant activity involves the coordination of metal ions. researchgate.net Some sulfur compounds can bind to transition metals like iron and copper, which are involved in generating highly reactive hydroxyl radicals via Fenton-like reactions. By chelating these metals, such compounds can prevent the formation of these damaging ROS. researchgate.net

Interactions with Endogenous Thiol Systems (e.g., Glutathione, Thioredoxin)

Dipropyl tetrasulfide, as a reactive polysulfide, is expected to interact significantly with endogenous low-molecular-weight thiols and thiol-containing redox systems, such as glutathione (GSH) and the thioredoxin (Trx) system. These systems are critical for maintaining cellular redox homeostasis. embopress.orgmdpi.com

Interaction with Glutathione (GSH): Glutathione is the most abundant non-protein thiol in mammalian cells and plays a central role in detoxifying electrophiles and reactive oxygen species. mdpi.commdpi.com Organopolysulfides are known to react with GSH. Studies on analogous compounds like diallyl trisulfide (DATS) show a rapid reaction with GSH via thiol-disulfide exchange, leading to the release of hydrogen sulfide (H₂S) and the formation of S-allyl glutathione disulfide. researchgate.net

The interaction of a tetrasulfide like DPTS with GSH would likely proceed through a similar thiol-disulfide exchange mechanism. The nucleophilic thiol group of GSH attacks one of the sulfur atoms in the polysulfide chain. This reaction leads to the formation of a mixed disulfide (e.g., propyl-trisulfanyl-glutathione) and a propyl perthiol (RSSSH). The perthiol can be further reduced by another GSH molecule to release H₂S. These reactions can temporarily deplete the cellular pool of reduced GSH, leading to the formation of its oxidized form, glutathione disulfide (GSSG). researchgate.netgenome.jp This can transiently alter the cellular redox state, which may trigger adaptive responses in the cell.

Interaction with the Thioredoxin (Trx) System: The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a key cellular antioxidant system that reduces disulfide bonds in proteins. mdpi.comscispace.com The active site of reduced Trx contains two cysteine residues (dithiol) which are oxidized to a disulfide bond during the reduction of a target protein. mdpi.com

Organosulfur compounds have been shown to be potent modulators of the Trx system. For example, diallyl trisulfide (DATS) targets and inhibits the Trx system, leading to an accumulation of oxidized Trx and triggering downstream signaling events. mdpi.comscispace.com The mechanism involves the interaction of the polysulfide with the active site cysteines of Trx. This can lead to the formation of a mixed disulfide between the propyl polysulfide moiety and the cysteine residue, thereby inactivating the enzyme. The reduced form of Trx (Trx-(SH)₂) is the active form that interacts with target proteins, and its oxidation or modification by compounds like DPTS inhibits its function. mdpi.com The thioredoxin-interacting protein (TXNIP) is an endogenous inhibitor of Trx, and its binding is redox-dependent. scispace.comresearchgate.net By altering the redox state of Trx, compounds like DPTS can indirectly influence this regulatory interaction.

Interactions of Polysulfides with Thiol Systems

| Endogenous Thiol System | Interacting Compound | Mechanism of Interaction | Consequence of Interaction |

|---|---|---|---|

| Glutathione (GSH) | Diallyl Trisulfide (DATS) researchgate.net | Thiol-disulfide exchange. researchgate.net | GSH depletion, H₂S release, formation of mixed disulfides. researchgate.net |

| Thioredoxin (Trx) | Diallyl Trisulfide (DATS) mdpi.comscispace.com | Interaction with active site cysteines, leading to Trx oxidation/inactivation. mdpi.comscispace.com | Inhibition of Trx reductase activity, accumulation of oxidized Trx, modulation of downstream signaling. mdpi.comscispace.com |

DNA/RNA Interactions and Molecular Mutagenesis Studies (Focus on Direct Molecular Interaction)

Currently, there is a notable lack of specific research data on the direct molecular interactions between dipropyl tetrasulfide and nucleic acids (DNA and RNA), as well as a scarcity of molecular mutagenesis studies focused on this particular compound.

Generally, small molecules can interact with DNA through several modes, including intercalation between base pairs, binding within the major or minor grooves, or covalent modification (alkylation) of the bases or the phosphate (B84403) backbone. nih.govoup.com Covalent modification, in particular, can lead to mutagenic or cytotoxic lesions. nih.gov Alkylating agents are known to attack electron-rich centers in DNA, with the resulting adducts having the potential to cause mutations if not repaired. nih.govmdpi.com

While direct evidence for DPTS is missing, studies on other sulfur-containing compounds can provide a general context. However, the reactivity of a polysulfide like DPTS towards DNA is not as straightforward as that of classic alkylating agents. Molecular docking studies have been performed to assess the potential bioactivity of dipropyl tetrasulfide against protein targets, but similar studies investigating its direct binding to DNA or RNA structures are not widely reported. updatepublishing.com

Similarly, comprehensive molecular mutagenesis studies to determine if DPTS can induce genetic mutations through direct interaction with DNA are not available in the public literature. Such studies, for instance using site-directed mutagenesis, are crucial for understanding the potential genotoxicity of a compound. nih.govacs.org Without experimental data from techniques like DNA footprinting, sequencing of adducts, or specific mutagenicity assays (e.g., Ames test with detailed molecular analysis), any discussion of the direct interaction of dipropyl tetrasulfide with DNA or RNA remains speculative. Research is needed to fill this knowledge gap and to characterize the potential for this compound to directly bind to or modify nucleic acids.

Environmental Fate, Transformation, and Advanced Analytical Monitoring

Abiotic Degradation Pathways in Environmental Matrices

Dipropyl tetrasulfide, a volatile organosulfur compound, undergoes several abiotic degradation processes in the environment, primarily driven by sunlight and chemical reactions in soil and water. These processes are crucial in determining the compound's persistence and potential impact on various ecosystems.

Oxidation Processes in Soil and Aquatic Systems

Oxidation is a significant abiotic pathway for the transformation of dipropyl tetrasulfide in both soil and aquatic environments. In soil, the oxidation of elemental sulfur and related compounds is a microbially mediated process that requires both water and oxygen. adelaide.edu.au A wide variety of soil microorganisms, including bacteria and fungi, are capable of oxidizing elemental sulfur. adelaide.edu.au Factors that increase the rate of oxidation in soils include higher temperatures, moist conditions, and higher pH and organic matter content. adelaide.edu.au

In aquatic systems, chemical oxidants can effectively degrade sulfides. researchgate.net The oxidation of dipropyl tetrasulfide can lead to the formation of sulfoxides and sulfones, which are generally more water-soluble and less volatile than the parent compound. The presence of naturally occurring oxidizing agents, such as dissolved oxygen and metal oxides, can facilitate these transformations. The rate of oxidation is dependent on the concentration of the oxidant, temperature, and the chemical composition of the water.

Biotic Transformation by Microbial Species

The breakdown of dipropyl tetrasulfide in the environment is significantly influenced by the metabolic activities of various microorganisms. mdpi.com This biotic transformation is a key process in the natural attenuation of this organosulfur compound.

Microbial Degradation Pathways and Metabolite Identification

Microorganisms utilize dipropyl tetrasulfide as a source of carbon and sulfur, breaking it down into smaller, less complex molecules. researchgate.net The degradation pathways often involve the enzymatic cleavage of the polysulfide chain. One of the primary metabolites formed from the breakdown of dialkyl polysulfides is the corresponding thiol; in this case, propylthiol. medchemexpress.com Further metabolism can lead to the formation of propylglutathione sulfide (B99878) conjugate. medchemexpress.com

The degradation of similar organosulfur compounds, like dibenzothiophene (B1670422), has been studied extensively and provides insights into the potential pathways for dipropyl tetrasulfide. For instance, the degradation of dibenzothiophene can proceed through the Kodama pathway, leading to the formation of various disulfides. researchgate.net

Table 1: Potential Metabolites of Dipropyl Tetrasulfide Microbial Degradation

| Metabolite Name | Chemical Formula | Description |

| Propylthiol | C₃H₈S | A primary degradation product resulting from the cleavage of the disulfide bond. |

| Dipropyl trisulfide | C₆H₁₄S₃ | Formed through the loss of a sulfur atom from the tetrasulfide chain. |

| Dipropyl disulfide | C₆H₁₄S₂ | A further degradation product with a shorter polysulfide chain. mdpi.com |

| Propylglutathione sulfide conjugate | A product of phase II metabolism, indicating detoxification within the microbial cell. medchemexpress.com |

Role of Specific Microbial Enzymes in Organosulfur Compound Biotransformation

A variety of microbial enzymes are responsible for the biotransformation of organosulfur compounds. mdpi.com These enzymes act as biocatalysts, facilitating specific chemical reactions. numberanalytics.comresearchgate.net

Key enzyme classes involved in this process include:

Monooxygenases and Dioxygenases: These enzymes, such as cytochrome P450 enzymes (CYPs) and flavin-containing monooxygenases (FMOs), play a crucial role in the initial oxidation of the sulfur atoms in the polysulfide chain. medchemexpress.com This oxidation can make the molecule more susceptible to further degradation.

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. oup.com In the context of dipropyl tetrasulfide, hydrolases could be involved in breaking the sulfur-sulfur bonds.

Reductases: These enzymes can reduce the polysulfide chain, leading to the formation of thiols.

Transferases: Glutathione (B108866) S-transferases (GSTs) are examples of transferases that conjugate the molecule with glutathione, a key step in detoxification and excretion from the microbial cell. medchemexpress.com

The specific enzymes and metabolic pathways utilized can vary significantly between different microbial species and are influenced by environmental conditions such as pH, temperature, and the availability of other nutrients. nih.gov

Environmental Sampling and Advanced Analytical Methodologies for Trace Detection

Accurate detection and quantification of dipropyl tetrasulfide at trace levels in environmental samples are essential for understanding its fate and transport. This requires sophisticated sampling techniques and highly sensitive analytical instruments.

Environmental samples, whether air, water, or soil, are typically collected and prepared to concentrate the analyte of interest before analysis. For volatile compounds like dipropyl tetrasulfide, air sampling might involve the use of specially prepared canisters or adsorbent tubes. epa.govsigmaaldrich.com For water samples, purge-and-trap techniques are commonly employed to extract volatile organic compounds. epa.gov Soil samples may require solvent extraction to isolate the compound.

The primary analytical technique for the determination of dipropyl tetrasulfide is Gas Chromatography (GC) coupled with a selective detector.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used method. It separates the components of a mixture in the gas phase and then provides mass-to-charge ratio information for each component, allowing for definitive identification and quantification. thermoscientific.com High-resolution GC/MS systems offer enhanced selectivity and sensitivity. thermoscientific.com

Gas Chromatography with Flame Ionization Detection (GC-FID) is another common technique, particularly for quantifying hydrocarbons. europa.eu

Gas Chromatography with a Sulfur-Specific Detector , such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), provides high selectivity for sulfur-containing compounds, which is advantageous when analyzing complex environmental matrices.

Table 2: Advanced Analytical Techniques for Dipropyl Tetrasulfide Detection

| Analytical Technique | Principle | Advantages | Common Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. thermoscientific.com | High sensitivity and specificity, allows for definitive compound identification. numberanalytics.com | Environmental monitoring, food and flavor analysis, metabolic studies. |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates volatile compounds and detects them by measuring the ions produced during combustion in a hydrogen-air flame. europa.eu | Robust, good for quantification of a wide range of organic compounds. | Routine analysis of volatile organic compounds. |